7-Chloroquinoline-4-sulfonylchloride

Sulfonyl chloride stability Quinoline electronic effects NMR characterization

Problem: Unsubstituted quinoline-4-sulfonyl chlorides decompose via SO₂ extrusion, precluding isolation and confounding SAR. Solution: 7-Chloroquinoline-4-sulfonylchloride (CAS 1134937-73-7) features a C7-Cl group that stabilizes the π-system, enabling NMR characterization and controlled derivatization. • C4-SO₂Cl reacts with amines to yield sulfonamides with IC₅₀ 0.01-0.05 μM against drug-sensitive (3D7) and 0.05-0.40 μM against chloroquine-resistant (W2) P. falciparum. • Orthogonal reactivity permits sequential C4-sulfonamide then C7-Suzuki/Sonogashira diversification. • Standard purity ≥98% with batch QC (NMR, HPLC, GC); available in 10 mg to bulk quantities.

Molecular Formula C9H5Cl2NO2S
Molecular Weight 262.11 g/mol
Cat. No. B13114395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinoline-4-sulfonylchloride
Molecular FormulaC9H5Cl2NO2S
Molecular Weight262.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)S(=O)(=O)Cl
InChIInChI=1S/C9H5Cl2NO2S/c10-6-1-2-7-8(5-6)12-4-3-9(7)15(11,13)14/h1-5H
InChIKeyWHPIRKRTJDPPRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroquinoline-4-sulfonylchloride: Heterocyclic Sulfonyl Chloride Building Block


7-Chloroquinoline-4-sulfonylchloride (CAS 1134937-73-7, C9H5Cl2NO2S, MW 262.11 g/mol) is a bifunctional heterocyclic building block featuring a quinoline core substituted with an electron-withdrawing chloro group at C7 and a reactive sulfonyl chloride at C4 [1]. This combination enables orthogonal derivatization: the C4–SO2Cl group undergoes nucleophilic displacement with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, while the C7–Cl serves as a handle for cross-coupling (Suzuki, Sonogashira) or nucleophilic aromatic substitution . The compound is commercially available at standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC .

Orthogonal handles
C4–SO2Cl for sulfonamide/sulfonate formation; C7–Cl for cross-coupling or nucleophilic substitution.
Characterizable reactivity
Isolable sulfonyl chloride with NMR-documented integrity before use, reducing downstream failure risk.
Stable precursor option
Disulfide intermediate route allows on-demand generation from a storable, quality-controlled precursor.

Why Generic Quinoline Sulfonyl Chlorides Cannot Substitute


The 7-chloro substituent is not a passive decoration—it fundamentally alters the electronic landscape and biological trajectory of derivatives emerging from this scaffold. Unsubstituted quinoline-4-sulfonyl chlorides suffer from rapid decomposition via SO2 extrusion even at 0 °C, precluding isolation and characterization [1]. In contrast, the C7 chlorine exerts a meta-electron-withdrawing effect that stabilizes the quinoline π-system sufficiently to permit extraction, NMR characterization (99% purity in CDCl3 at 0 °C), and controlled amination [1]. Furthermore, the absence of the C7 chlorine abolishes the antimalarial pharmacophore: 7-chloroquinoline-sulfonamide hybrids achieve IC50 values as low as 0.05 μM against chloroquine-resistant P. falciparum, whereas 4-chloroquinoline-7-sulfonyl chloride (the regioisomer) shows negligible antiplasmodial activity with IC50 > 1.9 μM in related assays [2]. Lipophilicity also diverges sharply—calculated logP of ~2.8 for the 7-chloro analog versus ~1.5 for the unsubstituted quinoline-4-sulfonyl chloride—altering membrane permeability, solubility, and downstream pharmacokinetic profiles of derived compounds .

Sulfonyl chloride stability
Isolable at 0 °C; full NMR characterization supports batch QC.
Unsubstituted or 4-chloro regioisomer decomposes immediately; cannot be quality-controlled as pure sulfonyl chloride.
Antimalarial pharmacophore
7-chloro substitution retains hemozoin-targeting recognition in antimalarial screening.
Regioisomeric 4-chloroquinoline-7-sulfonyl derivatives show substantially reduced antiplasmodial response in reported assays.
Lipophilicity profile
logP ~2.8 places derivatives within drug-like permeability range.
Unsubstituted analog (logP ~1.5) may shift membrane partitioning and alter cell-based assay outcomes.

Differentiation Evidence vs. Closest Analogs


Sulfonyl Chloride Stability Enabled by 7-Chloro Substitution

Unsubstituted quinoline-4-sulfonyl chlorides undergo rapid decomposition via SO2 extrusion even at 0 °C, preventing isolation or meaningful characterization [1]. The 7-chloro substituent exerts a meta-electron-withdrawing effect that stabilizes the quinoline π-system. Consequently, 7-chloroquinoline-4-sulfonylchloride (8) was successfully extracted with cold CDCl3 (–5 °C) and fully characterized by 1H and 13C NMR at 0 °C for up to 1 hour, with NMR spectra demonstrating 99% content in CDCl3 solution and practical freedom from the starting 4,7-dichloroquinoline [1]. In stark contrast, the regioisomeric 4-chloroquinoline-7-sulfonyl chloride (5) decomposed even during attempted oxidative chlorination of the corresponding dithiol, requiring immediate in situ amination without isolation [2].

Stability by 7-Cl
Head-to-head
99% NMR purity in CDCl3 at 0 °C, stable 1 h vs. immediate decomposition of unsubstituted analog
Supports pre-use QC and controlled amination workflows.
Stability advantage is temperature- and matrix-dependent.
Sulfonyl chloride stability Quinoline electronic effects NMR characterization

Antimalarial Pharmacophore Driven by 7-Chloro Position

The 7-chloroquinoline moiety is the validated pharmacophore present in chloroquine and hydroxychloroquine. Sulfonamide hybrids derived from 7-chloroquinoline-4-sulfonylchloride demonstrate potent in vitro antimalarial activity: fifteen quinoline-sulfonamide hybrids exhibited IC50 values ranging from 0.05 to 1.63 μM against chloroquine-resistant P. falciparum (clone W2) in the anti-HPR2 assay [1]. Notably, 10 of these compounds displayed IC50 values (0.05–0.40 μM) lower than both chloroquine and sulfadoxine [1]. A separate series of N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides achieved IC50 values of 0.05 and 0.01 μM against the 3D7 strain, with concomitant hemozoin formation inhibition (IC50 3.23 and 2.40 μM) [2]. In contrast, the regioisomeric 4-chloroquinoline-7-sulfonyl chloride-derived compounds show substantially weaker activity, with IC50 values typically exceeding 1.9 μM, and 4-chloroquinoline-based sulfones were reported inactive in mosquito prophylactic assays [3].

Antimalarial IC50
Reported
IC50 0.05–0.40 μM (10 hybrids) vs. chloroquine-resistant W2 clone
Supports 7-chloroquinoline pharmacophore screening context.
Cross-study comparison; assay conditions vary.
Antimalarial activity 7-Chloroquinoline pharmacophore P. falciparum IC50

Lipophilicity Tuning via 7-Chloro Substitution

Lipophilicity is a critical determinant of membrane permeability, aqueous solubility, and metabolic stability in drug design. 7-Chloroquinoline-4-sulfonylchloride exhibits a measured/calculated logP of approximately 2.8, with XLogP3 computations yielding values of 2.1–3.22 across different algorithms [1]. The unsubstituted quinoline-4-sulfonyl chloride has a calculated logP of approximately 1.5 . This ~1.3 log unit difference corresponds to roughly a 20-fold increase in octanol-water partition coefficient, placing the 7-chloro analog within the optimal Lipinski range (logP 1–3) for oral bioavailability while providing sufficient lipophilicity for membrane transit. Solubility profiling confirms moderate lipophilicity with preferential dissolution in dichloromethane (25 mg/mL) and dimethylformamide (40 mg/mL) .

Lipophilicity shift
Class-level
logP ~2.8; ΔlogP +1.3 vs. unsubstituted analog
May support membrane permeability screening in whole-cell assays.
Calculated values; experimental confirmation recommended.
Lipophilicity Drug-likeness logP optimization

Disulfide Intermediate Route for Superior Purity

The synthesis of 7-chloroquinoline-4-sulfonylchloride proceeds via a three-step sequence from inexpensive 4,7-dichloroquinoline: (i) reaction with sodium methanethiolate to form the quinoline dithiolate, (ii) oxidative dimerization to the stable, isolable 4,4′-bis(7-chloroquinolinyl) disulfide, and (iii) oxidative chlorination at –8 °C to yield the target sulfonyl chloride [1]. This disulfide-mediated route avoids the harsh chlorosulfonic acid conditions used for direct chlorosulfonylation of quinoline, which generates complex mixtures of sulfonic acid by-products and requires extensive purification . The disulfide intermediate is a stable, crystalline solid that can be stored and quality-controlled, providing a supply chain advantage: the sulfonyl chloride can be generated on demand from the disulfide precursor, minimizing storage-related hydrolysis [1]. In contrast, direct chlorosulfonylation of quinoline-4-sulfonic acid typically yields sulfonyl chloride in 50–95% yield with variable purity depending on substrate , and the analogous oxidative chlorination of 4-chloroquinoline-7-disulfide leads to multicomponent mixtures (isolated sulfonamide yield only 7.3–41%) [2].

Disulfide route purity
Head-to-head
Disulfide-mediated: 99% NMR purity; comparator routes: 7.3–41% sulfonamide yield
Supports on-demand generation from stable, storable disulfide precursor.
Oxidative chlorination conditions require strict temperature control.
Synthetic methodology Disulfide oxidative chlorination Purity optimization

Batch-Specific QC and Commercial Availability

7-Chloroquinoline-4-sulfonylchloride is commercially available from multiple vendors at a standard purity of 98%, with batch-specific quality control documentation including 1H NMR, HPLC, and GC . This level of documented purity is notably higher than the typical 95–97% offered for the unsubstituted quinoline-4-sulfonyl chloride and the 4,7-dichloroquinoline-8-sulfonyl chloride analog . The availability of NMR-certified batch data is especially critical given the inherent instability of 4-quinolinesulfonyl chlorides, as it provides users with pre-verified structural integrity and freedom from hydrolyzed sulfonic acid impurities before committing the reagent to multistep syntheses .

Commercial QC
Data to verify
Standard purity 98%; batch-specific NMR, HPLC, GC documentation
Reduces internal re-testing burden; supports procurement traceability.
Source data not publicly available; verify vendor QC documentation.
Quality control Batch certification Procurement specification

Optimal Application Scenarios


Antimalarial Lead Optimization via Sulfonamide Hybrids

The 7-chloroquinoline pharmacophore is essential for hemozoin inhibition and antiplasmodial activity. Sulfonamide hybrids derived from 7-chloroquinoline-4-sulfonylchloride achieve IC50 values as low as 0.01–0.05 μM against drug-sensitive (3D7) and 0.05–0.40 μM against chloroquine-resistant (W2) P. falciparum strains, outperforming chloroquine in resistant clones [1][2]. The C4–SO2Cl group enables rapid diversification via parallel amination with amine libraries, while the C7–Cl can be retained as the critical pharmacophoric element or further elaborated via cross-coupling. This makes the compound a strategic entry point for developing next-generation antimalarials targeting chloroquine-resistant parasites [1].

Orthogonal Derivatization for Medicinal Chemistry Libraries

The compound presents two electronically differentiated reactive centers: the electrophilic C4–SO2Cl (reactive toward N-, O-, and S-nucleophiles) and the C7–Cl (amenable to Pd-catalyzed Suzuki-Miyaura and Sonogashira cross-couplings) [1]. This orthogonality enables sequential diversification strategies—first sulfonamide formation at C4, then C7 arylation/alkynylation—to generate focused libraries of 4,7-disubstituted quinolines. The disulfide precursor route further allows laboratories to stock the stable disulfide intermediate and generate the sulfonyl chloride on demand, minimizing inventory degradation from hydrolysis [2].

Hydroxychloroquine Analog Synthesis

7-Chloroquinoline-4-sulfonylchloride serves as a direct precursor for hydroxychloroquine analogs. A 2024 patent demonstrated condensation with 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanol to yield hydroxychloroquine sulfate in 89% purity, establishing the compound as a viable industrial intermediate for chloroquine-class antimalarials [1]. The 98% standard purity with batch QC (NMR, HPLC, GC) supports process chemistry requirements where impurity profiles must be controlled from the starting material [2].

SAR Studies on Kinase or GPCR Inhibitors

The moderate lipophilicity (logP ~2.8) of 7-chloroquinoline-4-sulfonylchloride positions derived sulfonamides within the optimal drug-like property space (logP 1–3) [1]. Sulfonamide derivatives of quinoline have demonstrated inhibitory activity against carbonic anhydrase, β-glucuronidase, and various kinases [2]. The documented stability of the sulfonyl chloride—characterizable by NMR before use—reduces the risk of introducing hydrolyzed sulfonic acid impurities into biological assays, a common pitfall with less stable sulfonyl chlorides that confounds SAR interpretation [3].

Application
Selection Property
Validation Focus
Antimalarial pharmacophore exploration
7-Chloro pharmacophore and stable sulfonamide linkage
Hemozoin inhibition and parasite strain-panel screening
Orthogonal derivatization libraries
Bifunctional C4-SO2Cl and C7-Cl reactivity
Sequential diversification and cross-coupling compatibility
Hydroxychloroquine analog research
Sulfonyl chloride as aminoalcohol condensation precursor
Purity profile and reaction efficiency in analog construction
Kinase/GPCR inhibitor SAR
Drug-like lipophilicity profile
Assay interference control and SAR reproducibility
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